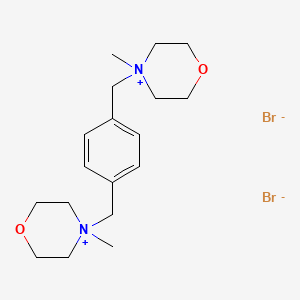
Morpholinium, p-xylylenebis(N-methyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinium, p-xylylenebis(N-methyl-, dibromide) is a chemical compound with the molecular formula C18H30N2O2.2Br. It is a quaternary ammonium compound that features a morpholinium ion and a p-xylylene group, both of which are methylated and brominated. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, p-xylylenebis(N-methyl-, dibromide) typically involves the reaction of p-xylylene dibromide with N-methylmorpholine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholinium, p-xylylenebis(N-methyl-, dibromide) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the morpholinium ion.
Common Reagents and Conditions
Nucleophiles: Hydroxide, chloride, acetate
Solvents: Acetonitrile, dichloromethane
Conditions: Reflux, room temperature
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, substitution with hydroxide ions results in the formation of the corresponding hydroxide salt .
Wissenschaftliche Forschungsanwendungen
Morpholinium, p-xylylenebis(N-methyl-, dibromide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Morpholinium, p-xylylenebis(N-methyl-, dibromide) involves its interaction with cellular membranes. The compound disrupts membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylmorpholine-N-oxide (NMMO): Used as a solvent and oxidizing agent.
p-Xylylene dibromide: A precursor in the synthesis of various organic compounds.
Uniqueness
Morpholinium, p-xylylenebis(N-methyl-, dibromide) is unique due to its dual functionality as both a quaternary ammonium compound and a brominated aromatic compound. This combination imparts it with distinct chemical and biological properties, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
64038-54-6 |
|---|---|
Molekularformel |
C18H30Br2N2O2 |
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
4-methyl-4-[[4-[(4-methylmorpholin-4-ium-4-yl)methyl]phenyl]methyl]morpholin-4-ium;dibromide |
InChI |
InChI=1S/C18H30N2O2.2BrH/c1-19(7-11-21-12-8-19)15-17-3-5-18(6-4-17)16-20(2)9-13-22-14-10-20;;/h3-6H,7-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YFSUZSACRRANOA-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCOCC1)CC2=CC=C(C=C2)C[N+]3(CCOCC3)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


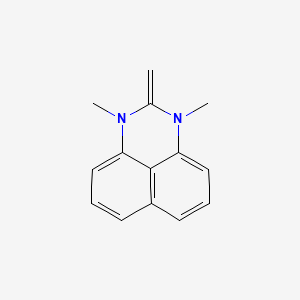
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)
![N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14505247.png)


![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
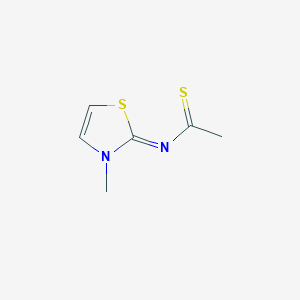
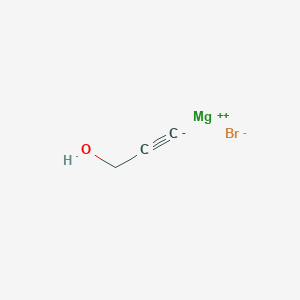

![6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL](/img/structure/B14505272.png)
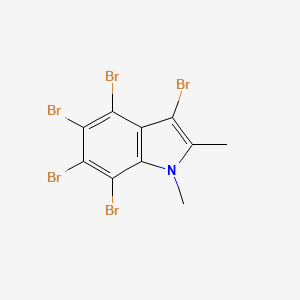
![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)


